

Hpk1-IN-24: A Technical Guide to Target Engagement and Binding Affinity

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Compound of Interest

Compound Name: *Hpk1-IN-24*

Cat. No.: *B12410329*

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This technical guide provides an in-depth overview of the target engagement and binding affinity of **Hpk1-IN-24**, a known inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor signaling, making it a compelling target for immuno-oncology. **Hpk1-IN-24**, identified as example 51 in patent WO2019051199A1, has been characterized as a potent inhibitor of this kinase.^[1] This document outlines the available quantitative data, details relevant experimental methodologies, and provides visual representations of key pathways and workflows.

Quantitative Data Summary

The following tables summarize the available quantitative data for **Hpk1-IN-24**'s interaction with its target, HPK1.

Table 1: **Hpk1-IN-24** Binding Affinity

Parameter	Value	Source
Ki	100 nM	WO2019051199A1 ^[1]

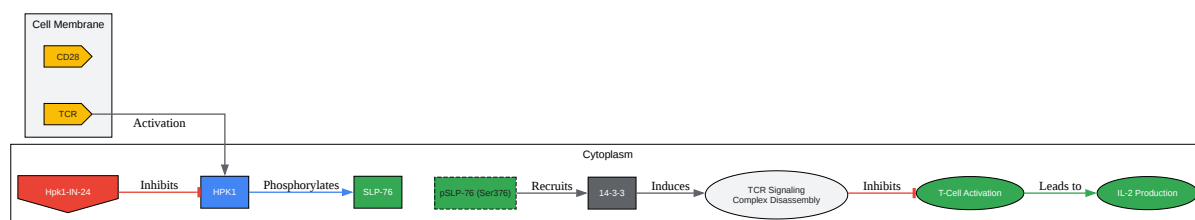
Table 2: **Hpk1-IN-24** Biochemical and Cellular Potency (Data Not Publicly Available)

While the inhibitory constant (K_i) is known, specific IC_{50} (biochemical) and EC_{50} (cellular) values for **Hpk1-IN-24** are not currently available in the public domain. This table is provided as a template for such data.

Assay Type	Parameter	Value
Biochemical	IC_{50} vs. HPK1	Not Available
Cellular	EC_{50} (pSLP-76)	Not Available
Cellular	EC_{50} (IL-2 Secretion)	Not Available

HPK1 Signaling Pathway

HPK1 is a key negative regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 is recruited to the signaling complex and phosphorylates SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at the Ser376 residue. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the disassembly of the TCR signaling complex and dampened T-cell activation, including reduced proliferation and cytokine production (e.g., IL-2). Inhibition of HPK1 is expected to block this negative feedback loop, thereby enhancing T-cell responses.



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Caption: HPK1 signaling pathway in T-cell activation.

Experimental Protocols

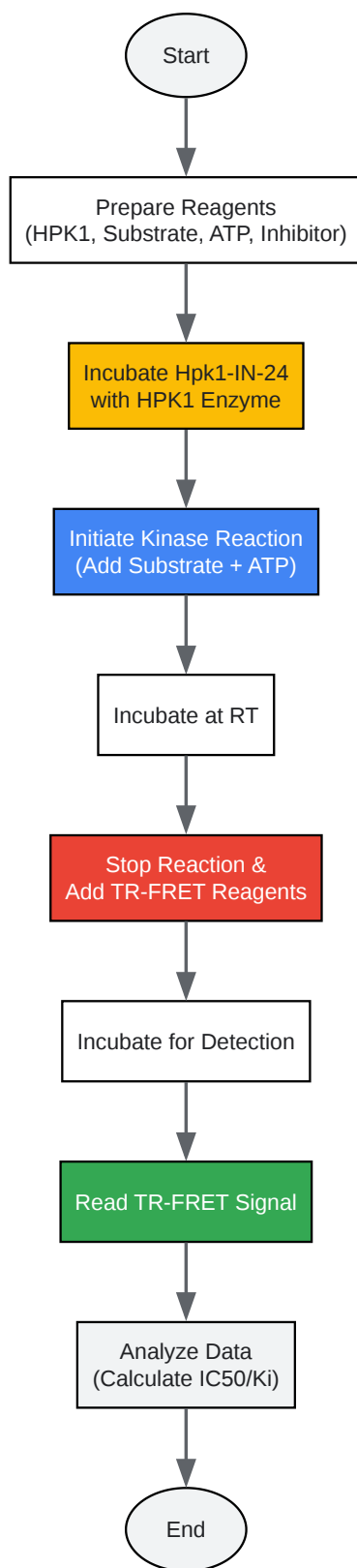
The following sections describe generalized protocols that are commonly employed to characterize the binding and activity of HPK1 inhibitors like **Hpk1-IN-24**.

Biochemical Kinase Assay (for Ki/IC50 Determination)

Biochemical assays directly measure the ability of an inhibitor to block the enzymatic activity of purified HPK1. A common method is a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.

Methodology:

- Reagents: Purified recombinant HPK1 enzyme, a suitable substrate (e.g., a peptide derived from SLP-76), ATP, and TR-FRET detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and a fluorescently tagged acceptor).
- Procedure:
 - The inhibitor (**Hpk1-IN-24**) is serially diluted and incubated with the HPK1 enzyme.
 - The kinase reaction is initiated by the addition of the substrate and ATP.
 - The reaction is allowed to proceed for a defined period at a controlled temperature.
 - The reaction is stopped, and the TR-FRET detection reagents are added.
 - After an incubation period, the TR-FRET signal is measured. The signal is proportional to the amount of phosphorylated substrate.
- Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.



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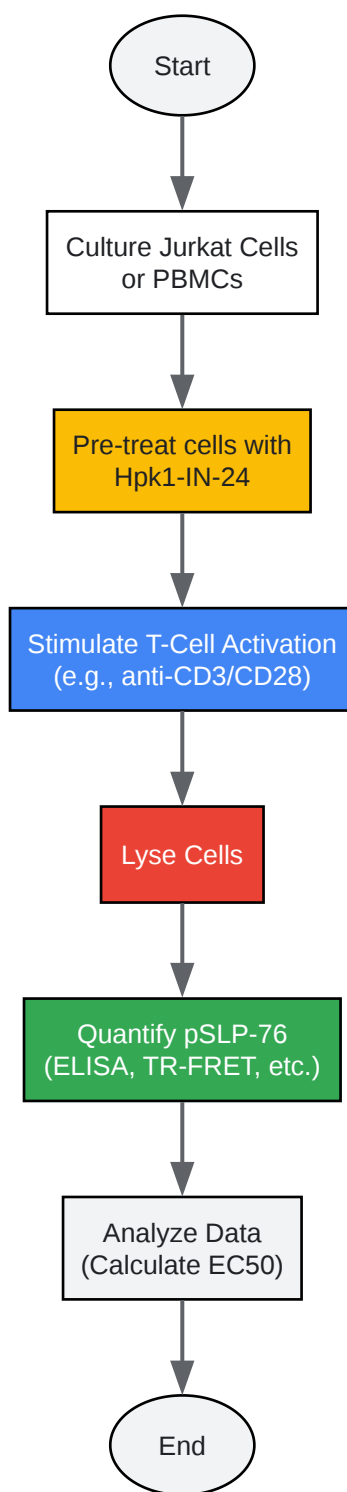
Caption: Workflow for a biochemical kinase assay.

Cellular Target Engagement Assay (pSLP-76)

This type of assay measures the ability of the inhibitor to block HPK1 activity within a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.

Methodology:

- Cell Lines: Jurkat T-cells or primary human peripheral blood mononuclear cells (PBMCs) are commonly used.
- Procedure:
 - Cells are pre-incubated with various concentrations of **Hpk1-IN-24**.
 - T-cell activation is stimulated using anti-CD3/CD28 antibodies or other stimuli.
 - After a short stimulation period, the cells are lysed to release cellular proteins.
 - The level of phosphorylated SLP-76 (pSLP-76) in the lysate is quantified using methods such as ELISA, Western Blot, or homogeneous assays like TR-FRET or AlphaLISA.
- Data Analysis: The pSLP-76 signal is normalized to the total amount of SLP-76 or a housekeeping protein. The normalized signal is then plotted against the inhibitor concentration to determine the EC50 value.



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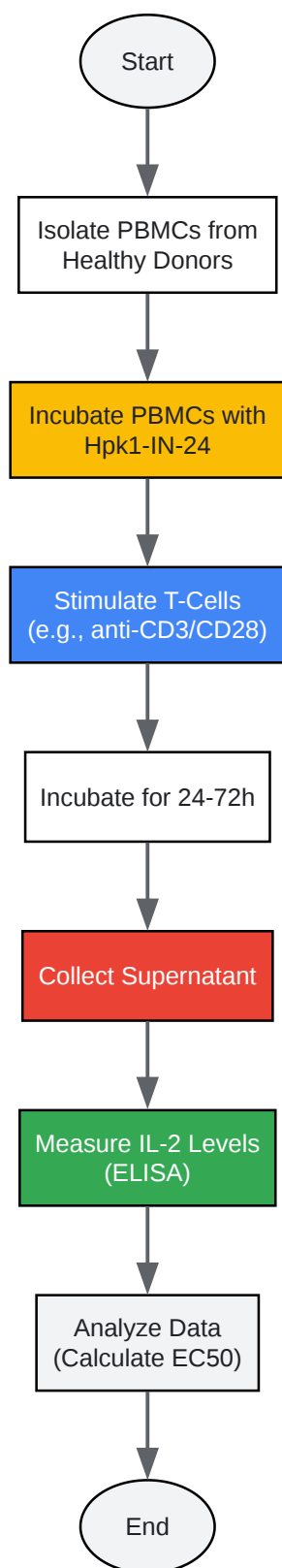
Caption: Workflow for a cellular pSLP-76 assay.

Functional Cellular Assay (IL-2 Secretion)

This assay assesses the functional consequence of HPK1 inhibition by measuring the production of IL-2, a key cytokine in T-cell proliferation and activation.

Methodology:

- Cells: Typically performed with primary human PBMCs.
- Procedure:
 - PBMCs are incubated with a range of concentrations of **Hpk1-IN-24**.
 - The cells are stimulated to activate T-cells (e.g., with anti-CD3/CD28 beads).
 - The cells are incubated for a longer period (e.g., 24-72 hours) to allow for cytokine production and secretion.
 - The cell culture supernatant is collected.
 - The concentration of IL-2 in the supernatant is measured using an ELISA or a bead-based immunoassay (e.g., Luminex).
- Data Analysis: The amount of IL-2 produced is plotted against the inhibitor concentration to calculate the EC50, the concentration at which the inhibitor potentiates IL-2 secretion by 50% of the maximum effect.



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Caption: Workflow for an IL-2 secretion assay.

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References

- 1. medchemexpress.com [medchemexpress.com]
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